(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
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Overview
Description
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a complex organic compound characterized by the presence of a chloro-substituted benzyl group and a pentafluoroethylsulfanyl-propyl chain attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chloro-substituted benzyl halide reacts with a pentafluoroethylsulfanyl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the amine group, converting it to a secondary or tertiary amine.
Substitution: The chloro group on the benzyl ring can be substituted with various nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzyl amines or secondary/tertiary amines.
Substitution: Hydroxylated, cyanated, or alkoxylated benzyl derivatives.
Scientific Research Applications
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine exerts its effects is primarily through its interaction with specific molecular targets. The chloro and pentafluoroethylsulfanyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
(2-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine: Similar structure but with a bromo group instead of a chloro group.
(2-Chloro-benzyl)-(3-methylsulfanyl-propyl)-amine: Similar structure but with a methylsulfanyl group instead of a pentafluoroethylsulfanyl group.
Uniqueness: The presence of the pentafluoroethylsulfanyl group in (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Properties
Molecular Formula |
C12H13ClF5NS |
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Molecular Weight |
333.75 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13ClF5NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
InChI Key |
LMSVVFHOEMWQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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